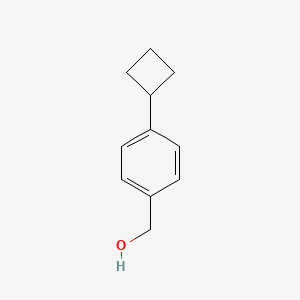

(4-Cyclobutylphenyl)methanol

Vue d'ensemble

Description

“(4-Cyclobutylphenyl)methanol” is an organic compound that belongs to the class of phenols . It is characterized by a hydroxyl (OH) group attached to an aromatic ring. The molecule contains a total of 38 bonds, including 18 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 2 four-membered rings, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .

Molecular Structure Analysis

The molecular structure of “(4-Cyclobutylphenyl)methanol” consists of a cyclobutyl group attached to a phenyl ring, with a methanol group attached to the phenyl ring . The molecular formula is C11H14O, and the molecular weight is 162.23 g/mol.

Applications De Recherche Scientifique

Synthesis and Rearrangement : A study by El-Hachach et al. (1999) describes the synthesis and rearrangement of cyclobutyl methanol, focusing on the preparation and transformation of this compound into other structures like norbornanes and (±)-cerapicol (El-Hachach, Fischbach, Gerke, & Fitjer, 1999).

Lipid Dynamics in Biological Membranes : Nguyen et al. (2019) discuss the impact of methanol on lipid dynamics in biological and synthetic membranes. This study highlights the effect of methanol on membrane components, providing insights into its role in cellular processes (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).

Catalytic C-C Coupling : A paper by Moran et al. (2011) explores the use of methanol in catalytic carbon-carbon coupling processes. This research demonstrates a novel application of methanol in creating complex alcohols through catalytic reactions (Moran, Preetz, Mesch, & Krische, 2011).

Methanol Synthesis Catalysts : Behrens et al. (2012) investigate the active sites of copper and zinc oxide catalysts used in methanol synthesis. Their findings contribute to understanding the mechanisms in catalysis and the role of nanoparticle structures in this process (Behrens, Studt, Kasatkin, Kühl, Hävecker, Abild‐Pedersen, Zander, Girgsdies, Kurr, Kniep, Tovar, Fischer, Nørskov, & Schlögl, 2012).

Protecting Group in Peptoid Synthesis : Qiu et al. (2023) report on the novel tris(4-azidophenyl)methanol, used as a protecting group for thiols in peptoid synthesis. This highlights a unique application in materials chemistry (Qiu, Brückel, Zippel, Nieger, Biedermann, & Bräse, 2023).

Hydrogen Donor in Catalysis : Smith and Maitlis (1985) discuss methanol acting as a hydrogen donor in reactions catalyzed by various metal complexes. This study provides insight into the reduction of organic substrates using methanol (Smith & Maitlis, 1985).

Electro-Catalyzing Methanol Oxidation : Niu, Zhao, and Lan (2016) explore the use of palladium deposits on nickel foam for electro-catalyzing methanol oxidation. This research contributes to the development of high-performance materials for green fuel cells (Niu, Zhao, & Lan, 2016).

Orientations Futures

Propriétés

IUPAC Name |

(4-cyclobutylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h4-7,10,12H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYSHZUEXYZRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Cyclobutylphenyl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1530670.png)

![tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1530685.png)

![3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1530688.png)

![(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1530690.png)